molecular formula C21H20N4O2S B12085686 Benzene,1-(2,2-dimethylpropyl)-4-ethenyl-

Benzene,1-(2,2-dimethylpropyl)-4-ethenyl-

Cat. No.: B12085686
M. Wt: 392.5 g/mol
InChI Key: LTPDXYAZMVAPFX-UHFFFAOYSA-N
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Description

Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- is an organic compound with the molecular formula C11H16 It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dimethylpropyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- typically involves the alkylation of benzene with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- undergoes various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to form the corresponding alkane.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzene,1-(2,2-dimethylpropyl)-: A similar compound with only the 2,2-dimethylpropyl group attached to the benzene ring.

    Benzene,4-ethenyl-: A similar compound with only the ethenyl group attached to the benzene ring.

Uniqueness

Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- is unique due to the presence of both the 2,2-dimethylpropyl and ethenyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

2-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C21H20N4O2S/c26-20-15-5-1-2-6-16(15)21(27)25(20)14-11-23-9-12-24(13-10-23)19-17-7-3-4-8-18(17)28-22-19/h1-8H,9-14H2

InChI Key

LTPDXYAZMVAPFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54

Origin of Product

United States

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